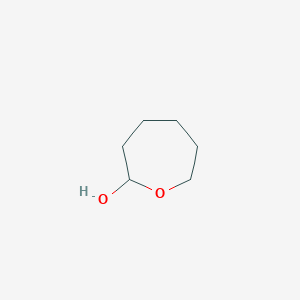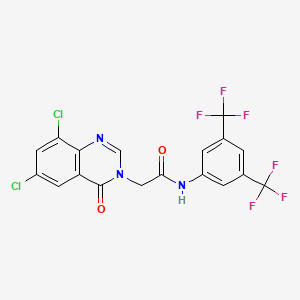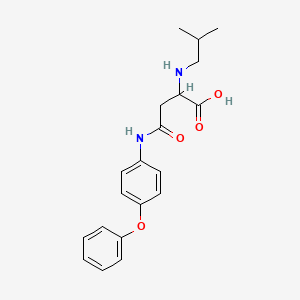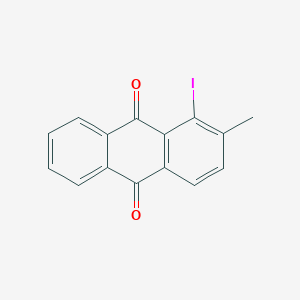
2-Oxepanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxepanol, also known by its chemical formula C6H12O2 , is a cyclic ether with a seven-membered ring structure. It is a versatile compound used in various chemical processes and industrial applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Oxepanol can be synthesized through the catalytic dehydration of tetrahydropyran-2-methanol, followed by hydration of the intermediate 2,3,4,5-tetrahydrooxepine . This method involves:
Catalytic Dehydration: Tetrahydropyran-2-methanol is dehydrated to form 2,3,4,5-tetrahydrooxepine.
Hydration: The intermediate is then hydrated to yield this compound and 6-hydroxyhexanal.
Industrial Production Methods
The industrial production of this compound typically involves similar synthetic routes but on a larger scale, ensuring high yield and purity. The process is optimized for cost-effectiveness and efficiency .
Analyse Des Réactions Chimiques
2-Oxepanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ether oxygen is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Oxepanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Oxepanol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Its cyclic structure allows it to participate in ring-opening reactions, which are crucial in polymerization and other industrial processes .
Comparaison Avec Des Composés Similaires
2-Oxepanol can be compared with other cyclic ethers such as tetrahydrofuran and tetrahydropyran. While all these compounds share similar cyclic structures, this compound’s seven-membered ring provides unique reactivity and stability. This makes it particularly useful in applications where other cyclic ethers may not be as effective .
List of Similar Compounds
- Tetrahydrofuran (THF)
- Tetrahydropyran
- 2-Methoxytetrahydropyran
- 2-Hydroxytetrahydrofuran
Propriétés
Numéro CAS |
93545-84-7 |
|---|---|
Formule moléculaire |
C6H12O2 |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
oxepan-2-ol |
InChI |
InChI=1S/C6H12O2/c7-6-4-2-1-3-5-8-6/h6-7H,1-5H2 |
Clé InChI |
IEBBEWQHXJJMNB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(OCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[8-benzamido-5-[(9,10-dioxo-1-anthryl)amino]-9,10-dioxo-1-anthryl]benzamide](/img/structure/B11957960.png)

![N-[(E)-2-chloro-1-(4-methylphenyl)sulfonylethenyl]benzamide](/img/structure/B11957963.png)
![2,3,4,5-Tetrachloro-6-[(2-methyl-3-nitroanilino)carbonyl]benzoic acid](/img/structure/B11957966.png)
![(1S)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one](/img/structure/B11957967.png)


![2-(1H-indol-3-yl)-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11957990.png)




